Tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride
Overview
Description
Tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C11H22ClNO2 . It is a derivative of cyclohexane, a six-membered ring structure, and contains functional groups such as an amine, a carboxylate, and a tert-butyl group .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the reaction of 4-tert-butylsulfinamido-cyclohexanecarboxylic acid with trifluoroacetic acid in methylene chloride, followed by extraction with methylene chloride, drying over anhydrous sodium sulfate, filtration, and concentration in vacuo .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NO2.ClH/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8;/h8-9H,4-7,12H2,1-3H3;1H/t8-,9+; . This indicates the presence of a cyclohexane ring with an amino group at the 4th position and a carboxylate group at the 1st position. The tert-butyl group is attached to the carboxylate group.Physical and Chemical Properties Analysis
This compound has a molecular weight of 235.75 . It is a powder and should be stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Chemical Reactivity and Structure Analysis
- NMR Study of Halogenation Products : The bromination and chlorination reactions of certain tert-butyl cyclohexene derivatives, closely related to tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride, have been studied using nuclear magnetic resonance (NMR). This research provides insights into the reaction products and their structures, highlighting the importance of such compounds in understanding chemical reactivity and molecular structure (Bouteiller-Prati, Bouteiller, & Aycard, 1983).
Agricultural Applications
- Attractiveness to Fruit Flies : Studies have explored the attractiveness of various isomers of trimedlure, which include tert-butyl 4-chloro-cyclohexane-1-carboxylate derivatives, to the Mediterranean fruit fly. This research is crucial for developing effective pest control strategies in agriculture (Mcgovern, Warthen, & Cunningham, 1990), (Mcgovern, Cunningham, & Leonhardt, 1987).
Synthesis of Complex Molecules
- Synthesis of Tropane Alkaloids : Research has been conducted on the synthesis of tropane alkaloids like pseudococaine using tert-butyl cyclohexene carboxylate compounds. This demonstrates the role of such chemicals in the synthesis of complex organic molecules (Brock et al., 2012).
Polymer Science
- Development of Hydrophilic Aliphatic Polyesters : Tert-butyl cyclohexene carboxylate compounds have been utilized in the design and synthesis of functional cyclic esters for the creation of new polymeric materials. This has implications for advancements in materials science and polymer chemistry (Trollsås et al., 2000).
Molecular Structure Determination
- X-Ray Diffraction Analysis of Cyclic Amino Acid Esters : The molecular structure of tert-butyl cyclohexene carboxylate derivatives has been analyzed using X-ray diffraction, providing valuable information about the compound’s crystalline structure and properties (Moriguchi et al., 2014).
Medicinal Chemistry
- Synthesis of Neuropeptide Antagonists : Tert-butyl cyclohexene carboxylate derivatives have been used in the synthesis of neuropeptide Y antagonists, highlighting their role in the development of therapeutic agents (Iida et al., 2005).
Safety and Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
tert-butyl 4-aminocyclohexane-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8;/h8-9H,4-7,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXGZKPKSLVZRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118786-13-3, 1956389-81-3 | |
Record name | tert-butyl (1s,4s)-4-aminocyclohexane-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-tert-butyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.